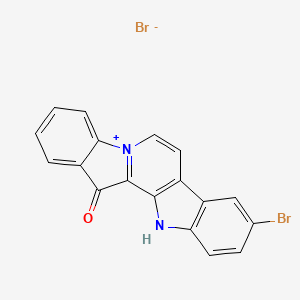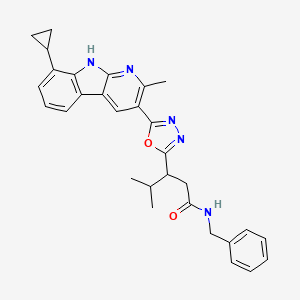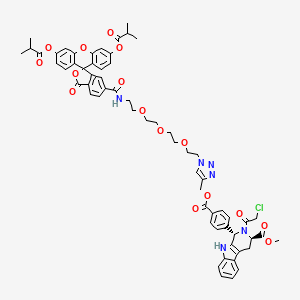
Anti-MRSA agent 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-MRSA agent 2 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern due to its resistance to many antibiotics. This compound has shown promising results in inhibiting the growth of MRSA, making it a potential candidate for treating infections caused by this resistant bacterium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 2 involves a multi-step process The initial step typically includes the formation of a core structure through a series of condensation reactionsCommon reagents used in these reactions include guanidine hydrochloride and various organic solvents like ethanol .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to streamline production and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: Anti-MRSA agent 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an ethanol solution.
Substitution: Halogenating agents like thionyl chloride in an inert atmosphere.
Major Products Formed: The major products formed from these reactions include various derivatives of the core structure, each with unique antimicrobial properties. These derivatives are further tested for their efficacy against MRSA .
Aplicaciones Científicas De Investigación
Anti-MRSA agent 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of antimicrobial action and resistance.
Biology: Employed in research to understand the interaction between antimicrobial agents and bacterial cell walls.
Medicine: Investigated for its potential use in treating MRSA infections in clinical settings.
Industry: Utilized in the development of new antimicrobial coatings for medical devices and surfaces.
Mecanismo De Acción
Anti-MRSA agent 2 is compared with other similar compounds to highlight its uniqueness:
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis.
Daptomycin: A lipopeptide antibiotic that disrupts cell membrane function.
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis.
Uniqueness: this compound stands out due to its dual mechanism of action, targeting both cell wall synthesis and membrane integrity. This dual action makes it more effective against resistant strains of MRSA compared to other antibiotics that typically target a single pathway .
Comparación Con Compuestos Similares
- Linezolid
- Daptomycin
- Vancomycin
- Ceftaroline
- Telavancin
Propiedades
Fórmula molecular |
C18H10Br2N2O |
|---|---|
Peso molecular |
430.1 g/mol |
Nombre IUPAC |
7-bromo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaen-20-one;bromide |
InChI |
InChI=1S/C18H9BrN2O.BrH/c19-10-5-6-14-13(9-10)11-7-8-21-15-4-2-1-3-12(15)18(22)17(21)16(11)20-14;/h1-9H;1H |
Clave InChI |
ZXAOANRXTSMAFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=[N+]2C=CC4=C3NC5=C4C=C(C=C5)Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)
![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)
![2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)
![trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12398874.png)

